4-Acridinecarboxamide, 9,10-dihydro-N-(2-(dimethylamino)ethyl)-9-oxo-
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Overview
Description
4-Acridinecarboxamide, 9,10-dihydro-N-(2-(dimethylamino)ethyl)-9-oxo- is a synthetic organic compound belonging to the acridine family. Acridines are known for their planar structure and ability to intercalate into DNA, making them of interest in medicinal chemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acridinecarboxamide, 9,10-dihydro-N-(2-(dimethylamino)ethyl)-9-oxo- typically involves multi-step organic reactions. A common route might include:
Formation of the acridine core: This can be achieved through cyclization reactions involving anthranilic acid derivatives.
Functionalization: Introduction of the carboxamide group and the dimethylaminoethyl side chain can be done through amide coupling reactions using reagents like EDCI or DCC.
Reduction and Oxidation: The 9,10-dihydro and 9-oxo functionalities can be introduced through selective reduction and oxidation steps.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 9,10-dihydro positions.
Reduction: Reduction reactions can be used to modify the 9-oxo group.
Substitution: The dimethylaminoethyl side chain can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling reagents: EDCI, DCC for amide bond formation.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce various hydroxy or amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules and as a reagent in various organic reactions.
Biology
Due to its ability to intercalate into DNA, it can be used in studies of DNA-binding properties and as a potential anticancer agent.
Medicine
Its potential as an anticancer agent makes it of interest in medicinal chemistry for the development of new therapeutic drugs.
Industry
In industry, it might be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Acridinecarboxamide, 9,10-dihydro-N-(2-(dimethylamino)ethyl)-9-oxo- likely involves intercalation into DNA, disrupting the DNA structure and inhibiting replication and transcription. This can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Acridine orange: A well-known DNA intercalating agent used as a fluorescent dye.
Amsacrine: An anticancer drug that intercalates into DNA and inhibits topoisomerase II.
Proflavine: Another acridine derivative with antibacterial and antiseptic properties.
Uniqueness
What sets 4-Acridinecarboxamide, 9,10-dihydro-N-(2-(dimethylamino)ethyl)-9-oxo- apart is its specific functional groups that may confer unique binding properties and biological activities compared to other acridine derivatives.
Properties
CAS No. |
103554-58-1 |
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Molecular Formula |
C18H19N3O2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-9-oxo-10H-acridine-4-carboxamide |
InChI |
InChI=1S/C18H19N3O2/c1-21(2)11-10-19-18(23)14-8-5-7-13-16(14)20-15-9-4-3-6-12(15)17(13)22/h3-9H,10-11H2,1-2H3,(H,19,23)(H,20,22) |
InChI Key |
PYNUPZKQDKYVMH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC2=C1NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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